Azide-PEG3-L-alanine-Fmoc
Description
Contextual Significance of Multifunctional Building Blocks in Chemical Biology and Materials Science
Multifunctional building blocks are small molecules that serve as fundamental units in the construction of larger, more complex compounds. These blocks are crucial in modern chemistry, providing the essential functionalities and precursors that enable researchers to construct intricate molecules with precision and purpose. nih.gov In fields like medicinal chemistry, materials science, and pharmaceuticals, these building blocks provide a solid foundation with precise functionalities, making them indispensable components in the development of novel compounds and materials. nih.gov
The strategic use of such blocks allows for the assembly of materials and molecules with integrated, complex functions. Biological systems often achieve complex functionalities from a limited set of materials, a concept that modern material design aims to replicate. By carefully selecting building blocks, scientists can create versatile chemical foundations for constructing vast libraries of compounds, such as DNA-Encoded Libraries (DELs), which are used to discover new ligands for biological targets.
Strategic Design Principles of Azide-PEG3-L-alanine-Fmoc: A Modular Approach for Research Applications
The structure of this compound is a testament to modular design, where each component serves a distinct and strategic purpose. This modularity allows it to act as a versatile linker, particularly in the synthesis of PROTACs, which are molecules designed to induce targeted protein degradation. medchemexpress.comjenkemusa.com A PROTAC molecule consists of a ligand for a target protein and another for an E3 ubiquitin ligase, connected by a linker. jenkemusa.com The linker is a critical component that influences the PROTAC's efficiency, selectivity, and stability. axispharm.com
| Component | Function |
| Azide (B81097) (N3) Group | Serves as a reactive handle for "click chemistry," enabling covalent ligation to molecules containing alkyne or strained cycloalkyne groups. medchemexpress.com |
| PEG3 Linker | A short polyethylene (B3416737) glycol chain that enhances solubility, provides spatial separation between conjugated molecules, and influences pharmacokinetic properties. jenkemusa.comaxispharm.comaxispharm.com |
| L-alanine | A natural amino acid that provides a specific structural element, confers flexibility, and can influence interactions with biological targets. chemicalbook.comacs.org |
| Fmoc Group | A base-labile protecting group for the amine, essential for controlled, stepwise synthesis, particularly in Solid Phase Peptide Synthesis (SPPS). americanpeptidesociety.orgiris-biotech.de |
The azide group is a key functional moiety for bioorthogonal chemistry. It readily participates in highly efficient and specific "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.com This allows the linker to be reliably attached to other molecules, such as a ligand for a target protein or an E3 ligase.
The L-alanine component is a simple amino acid that acts as a structural unit within the linker. Its small methyl side chain confers a degree of flexibility to the polypeptide chain. chemicalbook.com In the context of PROTACs, the side chains of amino acids like alanine (B10760859) can be oriented toward pockets formed at the interface between the target protein and the E3 ligase, influencing the stability and efficacy of the resulting complex. acs.org Linkers containing valine-alanine sequences have also been designed for cleavage by specific proteases. ascopubs.org
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a protecting group for the α-amino group of the L-alanine. Its primary role is to prevent unwanted reactions at the amine during synthesis. americanpeptidesociety.org The Fmoc group is stable under a variety of reaction conditions but can be cleanly removed using a weak base, such as piperidine (B6355638). americanpeptidesociety.orgslideshare.net This property is the cornerstone of the Fmoc strategy in modern solid-phase peptide synthesis. americanpeptidesociety.org
Evolution of Fmoc and Azide Chemistry in Advanced Synthetic Methodologies
The utility of this compound is rooted in decades of development in synthetic chemistry, particularly in the fields of peptide synthesis and bioconjugation.
Azide Chemistry has a long history, but its role in synthesis was revolutionized by the advent of "click chemistry." This concept introduced the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that is highly efficient, specific, and tolerant of a wide range of functional groups. This transformed the azide group from a simple functional moiety into a powerful tool for molecular assembly, enabling the straightforward linkage of different molecular building blocks. It has become a vital technique in drug discovery, materials science, and chemical biology.
Fmoc Chemistry represents a major breakthrough in the synthesis of peptides. Developed in the late 1970s, the Fmoc-based strategy for Solid Phase Peptide Synthesis (SPPS) offered a milder and more versatile alternative to the previously dominant tert-butyloxycarbonyl (Boc) method. americanpeptidesociety.org The key advantage of the Fmoc group is its lability to mild basic conditions, while the protecting groups for amino acid side chains are acid-labile. iris-biotech.de This "orthogonal" protection scheme avoids the repeated use of strong acid for deprotection, which can degrade sensitive peptide sequences, allowing for the synthesis of longer and more complex peptides. americanpeptidesociety.orgiris-biotech.de For these reasons, Fmoc-based SPPS is now the predominant method for routine peptide synthesis. slideshare.net
| Feature | Fmoc Strategy | Boc Strategy |
| N-α-Protection | 9-fluorenylmethyloxycarbonyl (Fmoc) americanpeptidesociety.org | tert-butyloxycarbonyl (Boc) americanpeptidesociety.org |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) americanpeptidesociety.orgresearchgate.net | Acid-labile (e.g., neat TFA or TFA in DCM) americanpeptidesociety.orgslideshare.net |
| Side-Chain Protection | Acid-labile (cleaved by strong acid, e.g., TFA) iris-biotech.de | Acid-labile (cleaved by very strong acid, e.g., HF) slideshare.netresearchgate.net |
| Final Cleavage | Milder acidic conditions (e.g., high-percentage TFA) slideshare.netresearchgate.net | Harsher acidic conditions (e.g., HF) slideshare.netresearchgate.net |
| Key Advantage | Milder conditions, better for long/complex peptides, automation-friendly. americanpeptidesociety.org | Historically significant, still used for specific applications (e.g., thioesters). iris-biotech.denih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C24H28N4O7 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(2R)-3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H28N4O7/c25-28-26-9-10-32-11-12-33-13-14-34-16-22(23(29)30)27-24(31)35-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21-22H,9-16H2,(H,27,31)(H,29,30)/t22-/m1/s1 |
InChI Key |
YTHKPQSMRZQREU-JOCHJYFZSA-N |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-Fmoc-Azido-tris(ethylenoxy)-L-alanine |
Origin of Product |
United States |
Synthetic Methodologies for Azide Peg3 L Alanine Fmoc
Convergent and Divergent Synthesis Strategies for Azide-PEG3-L-alanine-Fmoc
Convergent Synthesis: This strategy involves the independent synthesis of key fragments of the molecule, which are then combined in the final stages. For this compound, a convergent approach would typically involve two primary pathways:
Preparation of Fmoc-L-alanine: This is a standard procedure in peptide chemistry where the α-amino group of L-alanine is protected with the fluorenylmethyloxycarbonyl (Fmoc) group. chempep.comchemimpex.com
Preparation of an activated Azide-PEG3 linker: A commercially available or synthesized PEG3 linker bearing a terminal azide (B81097) at one end and an activated functional group (e.g., a hydroxyl or carboxyl group) at the other is prepared. These two fragments are then coupled. For instance, if an Azide-PEG3-acid is used, it can be coupled to the deprotected amino group of L-alanine, followed by Fmoc protection. More commonly, Fmoc-L-alanine would be coupled to an Azide-PEG3-alcohol via esterification or to an Azide-PEG3-amine via amidation, depending on the desired linkage.
Divergent Synthesis: In a divergent strategy, the molecule is built sequentially from a central starting scaffold, typically L-alanine. A plausible divergent route could be:
Start with a suitably protected L-alanine derivative, such as Fmoc-L-serine, where the side chain hydroxyl group can be chemically modified. nih.gov
The side chain is then elongated with the PEG3 moiety.
Finally, the terminal group of the PEG chain is converted to an azide, for example, through mesylation of a terminal alcohol followed by nucleophilic substitution with sodium azide. researchgate.net Another divergent approach starts from Fmoc-protected L-glutamine, which undergoes a Hofmann rearrangement to form 2-Fmoc-4-aminobutanoic acid, followed by a diazo transfer reaction to introduce the azide functionality. nih.govresearchgate.net
Key Protecting Group Chemistry in this compound Synthesis
The successful synthesis of the target compound is critically dependent on an orthogonal protecting group strategy, primarily involving the Fmoc and azide groups.
Role and Management of the Fmoc Group in L-Alanine Functionalization
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, fundamental to modern solid-phase peptide synthesis (SPPS). chempep.comwikipedia.orglgcstandards.com
Role of the Fmoc Group: Its primary function is to temporarily block the α-amino group of L-alanine, preventing it from participating in unwanted side reactions during the coupling of the PEG linker or other synthetic transformations. chempep.com Its stability to acidic conditions allows for the use of acid-labile protecting groups on other parts of the molecule if needed, providing essential orthogonality. wikipedia.orgcreative-peptides.com
Introduction: The Fmoc group is typically introduced by reacting L-alanine with reagents like 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions, for example, in a sodium bicarbonate solution. chempep.comwikipedia.orgthermofisher.com
Management and Cleavage: The key advantage of the Fmoc group is its clean and rapid removal under mild basic conditions, a process known as deprotection. publish.csiro.au This is most commonly achieved using a solution of a secondary amine, such as 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orglgcstandards.com The cleavage occurs via a β-elimination mechanism. This mild deprotection condition ensures that other sensitive functional groups, including the azide and any ester linkages, remain intact.
Introduction and Stability of the Azide Functionality during Synthesis
The azide group serves as a versatile chemical handle, most notably for copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions ("click chemistry"). medchemexpress.comresearchgate.netwikipedia.org
Introduction Methods: There are several established methods for introducing an azide group.
Nucleophilic Substitution: This is a common method where a good leaving group (e.g., tosylate, mesylate, or halide) on the terminus of the PEG chain is displaced by an azide anion, typically from sodium azide (NaN₃). researchgate.net
Diazo Transfer: This method involves the reaction of a primary amine with a diazo-transfer reagent, such as imidazole-1-sulfonyl azide or triflyl azide (TfN₃), to form the corresponding azide. nih.govcam.ac.uk This is particularly useful in syntheses starting from amino-functionalized precursors.
Stability: Organic azides are generally stable under a wide range of reaction conditions, which is crucial for multi-step synthesis. rsc.org They are compatible with the basic conditions required for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions often used in the final cleavage steps of peptide synthesis (e.g., trifluoroacetic acid). nih.gov However, they are sensitive to reduction (e.g., by hydrogenolysis or Staudinger reaction with phosphines) and can be thermally unstable, requiring careful temperature management during synthesis and storage. wikipedia.orgrsc.org The incompatibility of azides with P(III) reagents, like phosphoramidites, is a known limitation in some synthetic contexts. nih.gov
Optimization of Reaction Conditions and Yield for this compound Preparations
Optimizing reaction parameters is essential for maximizing yield and purity. Key steps that benefit from optimization include the introduction of the azide group and the management of protecting groups. Research on the synthesis of similar azido (B1232118) amino acids provides valuable insights into effective conditions. nih.govresearchgate.net
| Reaction Step | Key Reagents | Solvent System | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|
| Hofmann Rearrangement | [Bis(trifluoroacetoxy)iodo]benzene, Pyridine | DMF/H₂O | Room Temp | ~70-85% | cam.ac.uk |
| Diazo Transfer | Imidazole-1-sulfonyl azide HCl, CuSO₄·5H₂O, K₂CO₃ | H₂O/MeOH/CH₂Cl₂ (biphasic, pH 9) | Room Temp | ~65-75% | cam.ac.uk |
| Hydroxyl to Azide Conversion (via Bromide) | 1. CBr₄, PPh₃ 2. NaN₃ | 1. DCM 2. DMF | 1. 0°C to RT 2. 60°C | ~60-70% (over 2 steps) | nih.govsemanticscholar.org |
| Fmoc Protection | Fmoc-OSu, NaHCO₃ | Dioxane/H₂O | 0°C to RT | >90% | nih.gov |
Note: Yields are representative for the specific reaction type and may vary for the exact synthesis of this compound.
Purification Strategies for this compound in Research Synthesis
The purification of this compound and its synthetic intermediates is critical to ensure high purity for subsequent applications. Due to the hybrid nature of the molecule—possessing a hydrophobic Fmoc group, a hydrophilic PEG chain, and polar amino acid and carboxyl functionalities—a combination of chromatographic techniques is often employed.
Chemical Reactivity and Mechanistic Studies of Azide Peg3 L Alanine Fmoc
Mechanistic Insights into Fmoc Deprotection from Azide-PEG3-L-alanine-Fmocfiveable.metotal-synthesis.com
The removal of the Fmoc protecting group from the nitrogen atom of the L-alanine residue is a critical step in its application, particularly in solid-phase peptide synthesis (SPPS). fiveable.me The mechanism is a base-induced β-elimination. fiveable.mechempep.com The process is initiated by the abstraction of the acidic proton on the fluorenyl group's C9 position by a base. acs.org This deprotonation is favored because it results in a stabilized, aromatic fluorenyl anion. total-synthesis.com Subsequently, the system undergoes an E1cB (Elimination Unimolecular conjugate Base) mechanism, leading to the release of the highly reactive dibenzofulvene (DBF) intermediate and carbon dioxide, thereby liberating the free amine of the L-alanine residue. total-synthesis.comacs.org
Influence of Solvent and Temperature on Deprotection Efficiency and Side Reactionsmdpi.comacs.org
The choice of solvent significantly impacts the efficiency of Fmoc deprotection. Polar aprotic solvents like DMF are standard because they effectively solvate the peptide chain and reagents. mdpi.com However, research has shown that less polar solvent mixtures can be used, particularly when employing more nucleophilic bases like pyrrolidine (B122466), which expands the range of "green" solvent options. acs.orgresearchgate.net The polarity of the solvent is crucial for efficient deprotection, often more so than for the coupling reaction in SPPS. acs.org
Temperature is another critical parameter. While room temperature is standard for Fmoc deprotection to minimize side reactions, elevated temperatures (up to 86°C) have been used in microwave-assisted SPPS to accelerate the process significantly. acs.org However, increasing the temperature can also promote unwanted side reactions. researchgate.net For instance, higher temperatures can increase the rate of aspartimide formation and may lead to racemization of sensitive amino acids like cysteine and histidine. acs.orgnih.gov Conversely, thermal cleavage of the Fmoc group at high temperatures (e.g., 120°C in DMSO) without any base has been reported, though this method is not standard in SPPS. chimia.ch The use of completely volatile bases like pyrrolidine combined with elevated temperatures allows for wash-free synthesis protocols where the base is removed by evaporation. nih.gov
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide-PEG3-L-alanine-Fmocmedchemexpress.commdpi.comacs.org
The azide (B81097) group of Azide-PEG3-L-alanine-Fmoc makes it an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). medchemexpress.com This reaction, a cornerstone of click chemistry, involves the [3+2] cycloaddition between the azide and a terminal alkyne to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. mdpi.com The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent such as sodium ascorbate (B8700270). beilstein-journals.org
Compatibility with Diverse Research Reaction Environmentsmdpi.combeilstein-journals.org
The CuAAC reaction demonstrates remarkable compatibility with a wide array of experimental conditions. mdpi.com It is tolerant of various functional groups, including esters, amides, and even the base-labile Fmoc group, allowing for conjugation prior to deprotection if needed. beilstein-journals.org The reaction can be performed in numerous solvents, including water, alcohols, DMSO, and DMF, or mixtures thereof. beilstein-journals.orgnih.govnih.gov Furthermore, it is effective across a broad pH range, typically from 4 to 12. beilstein-journals.orgnih.gov To mitigate potential cytotoxicity from the copper catalyst and prevent side reactions like oxidation, stabilizing ligands such as tris(benzyltriazolylmethyl)amine (TBTA) are often employed. nih.govnih.gov These ligands protect the copper(I) ion and can enhance reaction efficiency. mdpi.com
Table 2: Typical Reaction Conditions for CuAAC Bioconjugation
| Component | Typical Reagents/Conditions | Purpose | Reference(s) |
| Copper Source | CuSO₄·5H₂O, Copper wire, Cu(I) salts | Provides the catalytic Cu(I) species. | mdpi.combeilstein-journals.org |
| Reducing Agent | Sodium ascorbate (NaAsc), DTT | Reduces Cu(II) to the active Cu(I) state in situ. | beilstein-journals.orgnih.gov |
| Ligand | TBTA, THPTA | Stabilizes the Cu(I) catalyst, increases solubility, and minimizes biomolecule degradation. | mdpi.comnih.gov |
| Solvents | Water, DMF, DMSO, t-Butanol/Water mixtures | Provides a medium for the reaction; choice depends on substrate solubility. | beilstein-journals.orgnih.gov |
| Temperature | Room Temperature to 50°C | Mild conditions are generally sufficient; can be heated to increase rate. | mdpi.comnih.gov |
| pH Range | 4 - 12 | Demonstrates broad compatibility with different buffer systems. | beilstein-journals.org |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azide-PEG3-L-alanine-Fmocmedchemexpress.comacs.orgnih.gov
This compound is also a suitable partner for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free variant of the click reaction. medchemexpress.comacs.org SPAAC relies on the high ring strain (approximately 18 kcal/mol) of a cyclooctyne (B158145) reagent to drive the cycloaddition with an azide. nih.govmagtech.com.cn This eliminates the need for a cytotoxic copper catalyst, making SPAAC exceptionally well-suited for applications in living systems. acs.orgacs.org Commonly used strained alkynes include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]non-4-yne (BCN). medchemexpress.comacs.org The reaction is highly chemoselective and proceeds under physiological conditions. nih.gov However, unlike CuAAC, SPAAC typically yields a mixture of regioisomers (1,4- and 1,5-substituted triazoles) and generally exhibits slower reaction kinetics. acs.orgnih.gov
Recent studies have focused on developing new azide-containing amino acids to improve properties like solubility for SPAAC reactions. nih.govnih.gov Kinetic analyses of SPAAC reactions involving azide-modified residues provide valuable data for designing bioconjugation strategies. For example, a peptide containing a novel hydrophilic azido-amino acid showed efficient second-order rate constants when reacted with DBCO and BCN. researchgate.net
Table 3: Second-Order Rate Constants for SPAAC Reactions with Azide-Containing Peptides
| Strained Alkyne | Model Azide System | Second-Order Rate Constant (k₂) | Solvent/Conditions | Reference(s) |
| DBCO (Dibenzocyclooctyne) | Peptide with hydrophilic azido-amino acid | 0.34 M⁻¹s⁻¹ | HBS buffer (pH 7.4), 25°C | nih.govnih.govresearchgate.net |
| BCN (Bicyclo[6.1.0]non-4-yne) | Peptide with hydrophilic azido-amino acid | 0.28 M⁻¹s⁻¹ | HBS buffer (pH 7.4), 25°C | nih.govnih.govresearchgate.net |
| Sulfo-DBCO | 3-azido-L-alanine | 0.32–0.85 M⁻¹s⁻¹ | PBS (pH 7), 25-37°C | researchgate.net |
| Sulfo-DBCO | 3-azido-L-alanine | 0.55–1.22 M⁻¹s⁻¹ | HEPES (pH 7), 25-37°C | researchgate.net |
Bioorthogonal Applications and Reaction Parameters
The compound this compound is a specialized chemical reagent utilized in bioorthogonal chemistry, a field dedicated to chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.gov Its structure incorporates an azide (N₃) group, which is a key functional group for "click chemistry" reactions. medchemexpress.commedchemexpress.com This makes the compound a valuable tool for molecular biology and chemical biology research, particularly in the synthesis of complex biomolecular conjugates. medchemexpress.comtargetmol.com
The primary bioorthogonal application for this molecule is in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.com SPAAC is a copper-free click chemistry reaction that involves the ligation of an azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). medchemexpress.comrsc.org The reaction is driven by the release of ring strain in the cyclooctyne, which significantly lowers the activation energy and allows the reaction to proceed efficiently at physiological temperatures and pH without the need for a toxic copper catalyst. nih.gov This biocompatibility is a major advantage for applications involving live cells or whole organisms. nih.govresearchgate.net
This compound serves as a linker molecule, often used in the construction of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comtargetmol.com In this context, the azide group provides a reactive handle for conjugation to a molecule containing a strained alkyne. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides conformational flexibility to the resulting conjugate.
The efficiency of SPAAC is determined by its second-order rate constant, which is dependent on the specific azide and strained alkyne used. While specific kinetic data for this compound is not extensively published, studies on similar azidoamino acids provide representative parameters for SPAAC ligations. These reactions are typically characterized by rate constants that are several orders of magnitude faster than the uncatalyzed Huisgen cycloaddition. nih.gov
| Strained Alkyne | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| DBCO (Dibenzocyclooctyne) | Azidoamino Acid | 0.34 | nih.gov |
| BCN (Bicyclononyne) | Azidoamino Acid | 0.28 | nih.gov |
| [9+1]CPP | Benzyl Azide | 2.2 x 10⁻³ | rsc.org |
| [11+1]CPP | Benzyl Azide | 4.5 x 10⁻⁴ | rsc.org |
| fluor[11+1]CPP | Benzyl Azide | 4.7 x 10⁻³ | rsc.org |
Comparative Analysis with CuAAC for Specific Research Applications
While SPAAC is a powerful tool for bioorthogonal chemistry, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is another prominent click reaction that can be utilized with this compound. medchemexpress.com CuAAC involves the reaction of an azide with a terminal alkyne, a reaction that is extremely slow under normal conditions but is dramatically accelerated by a copper(I) catalyst. carlroth.com Both SPAAC and CuAAC result in the formation of a stable triazole linkage, but their distinct requirements and characteristics make them suitable for different research applications.
The primary advantage of CuAAC is its extremely high efficiency and reaction rate, which can outperform SPAAC in certain contexts. researchgate.netnih.gov It is often considered more quantitative and less prone to specific side reactions. researchgate.net However, the critical drawback of CuAAC is its reliance on a copper catalyst, which exhibits significant cytotoxicity. nih.govresearchgate.net This toxicity limits its application in living systems, making it a preferred method for in vitro applications like proteomics, where the reaction is performed on cell lysates rather than on live cells. researchgate.netnih.gov
Conversely, SPAAC's main advantage is its biocompatibility due to the absence of the copper catalyst, making it the method of choice for in vivo studies. nih.govresearchgate.net The trade-off can be a slower reaction rate compared to CuAAC and potential for off-target reactions. For instance, the strained alkynes used in SPAAC can react with thiols, such as those in cysteine residues of proteins, leading to higher background signals in proteomics experiments. nih.gov
A direct comparative study in O-GlcNAc proteomics highlights these differences. In this research, an azido-modified sugar was incorporated into cellular glycoproteins and then labeled using either CuAAC or SPAAC. The results showed that CuAAC was a more powerful and accurate method for this specific proteomics application, identifying a greater number of proteins with less background. researchgate.netnih.gov
| Parameter | CuAAC (with Biotin-Diazo-Alkyne) | SPAAC (with Biotin-DIBO-Alkyne) |
|---|---|---|
| Putative Proteins Identified | 229 | 188 |
| Overlapping Proteins | 114 | |
| Verified Proteins in dbOGAP Database | 74 | 46 |
| Primary Advantage | Higher efficiency and accuracy for in vitro proteomics | Biocompatible for in vivo applications (no copper catalyst) |
| Primary Disadvantage | Cytotoxicity of copper catalyst limits in vivo use | Potential for thiol-yne side reactions causing higher background |
Advanced Research Applications of Azide Peg3 L Alanine Fmoc
Integration into Peptide and Peptidomimetic Synthesis
The unique structural features of Azide-PEG3-L-alanine-Fmoc make it a versatile building block for creating complex peptides and peptidomimetics, which are molecules that mimic the structure and function of peptides.
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise construction of peptide chains on a solid support. peptide.com this compound is well-suited for incorporation into standard Fmoc-based SPPS protocols. guidechem.comcam.ac.uk The Fmoc protecting group on the nitrogen atom allows for its use in the same way as other standard Fmoc-protected amino acids. peptide.comcam.ac.uk
The process involves anchoring the C-terminal amino acid to a resin, followed by cycles of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid. peptide.com this compound can be introduced at any desired position within the peptide sequence. nih.gov The azide (B81097) group remains stable throughout the coupling and deprotection steps of SPPS. sigmaaldrich.com Specifically, it is resistant to the piperidine (B6355638) solution used for Fmoc group removal and the trifluoroacetic acid (TFA) cocktail used for final cleavage from the resin, provided that thiol-based scavengers are avoided. sigmaaldrich.comnih.gov
A key advantage of incorporating this compound is the introduction of a bioorthogonal azide handle into the peptide. This azide group serves as a reactive site for subsequent modifications, a process that will be discussed in more detail in the bioconjugation section. The PEG3 linker enhances the solubility and flexibility of the resulting peptide, which can be beneficial for both synthesis and biological applications. acs.org
Solution-Phase Coupling Strategies for Complex Peptidic Structures
While SPPS is highly effective for many applications, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale synthesis of peptides or the creation of highly complex, non-linear structures. google.comnih.gov In solution-phase synthesis, all reactants are dissolved in a solvent system. google.com
This compound can also be utilized in solution-phase coupling reactions. nih.gov The Fmoc group can be removed to expose the free amine, which can then be coupled to the activated carboxyl group of another amino acid or peptide fragment. Conversely, the carboxylic acid group of this compound can be activated using standard coupling reagents like HBTU or HATU to react with the free amine of another molecule. bachem.com The azide functionality remains inert during these coupling reactions, providing a site for later modification. nih.gov
The solubility-enhancing properties of the PEG3 linker can be particularly advantageous in solution-phase synthesis, helping to prevent aggregation and precipitation of growing peptide chains, which can be a significant challenge. acs.org
Development of Side-Chain Functionalized Peptides and Libraries for Research
The incorporation of this compound is a powerful strategy for creating peptides with functionalized side chains. guidechem.comcam.ac.uk Once the peptide is synthesized, the azide group can be selectively reacted with a wide variety of alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry." medchemexpress.comalfa-chemistry.com
This allows for the attachment of a diverse array of functionalities to the peptide side chain, including:
Fluorophores: For tracking and imaging studies.
Biotin (B1667282): For affinity purification and detection.
Cross-linking agents: To study peptide-protein interactions.
Small molecule drugs: To create targeted delivery systems.
Carbohydrates: To produce synthetic glycoproteins. cam.ac.uk
This approach is also highly amenable to the creation of peptide libraries. By synthesizing a core peptide sequence containing this compound and then reacting it with a library of different alkyne-functionalized molecules, a large and diverse collection of side-chain modified peptides can be rapidly generated. These libraries are invaluable tools for screening for new biological activities, identifying optimal linkers for drug conjugates, and exploring structure-activity relationships.
Strategies for Bioconjugation and Bioorthogonal Labeling Using this compound
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. This compound is a key reagent in this field due to its bioorthogonal azide group. medchemexpress.com Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov
Site-Specific Protein and Nucleic Acid Modification in Research
The ability to modify proteins and nucleic acids at specific sites is crucial for understanding their function and for developing new therapeutics. researchgate.net The "tag-and-modify" strategy, where a bioorthogonal handle is first introduced into the biomolecule and then selectively reacted, is a powerful approach for achieving site-specific modification. researchgate.net
By incorporating this compound into a peptide or protein through synthesis or by enzymatic ligation, a specific site is "tagged" with an azide group. medchemexpress.com This azide can then be selectively reacted with an alkyne-containing molecule of interest. nih.govmdpi.com This allows for the precise attachment of labels, drugs, or other functionalities to a predetermined location on the protein. researchgate.net
For example, researchers have used this method to attach polyethylene (B3416737) glycol (PEG) chains to proteins, a process known as PEGylation, which can improve the pharmacokinetic properties of therapeutic proteins. nih.gov Site-specific PEGylation using an azide handle ensures that the PEG chain is attached at a location that does not interfere with the protein's active site. researchgate.net
While less common, the azide group can also be used to modify nucleic acids. alfa-chemistry.com Oligonucleotides can be synthesized with an alkyne group at a specific position, which can then be reacted with an azide-containing peptide, such as one synthesized with this compound, to create peptide-nucleic acid conjugates. These conjugates have applications in diagnostics and as antisense therapeutics.
Development of Chemical Probes for Cellular Imaging and Detection Studies
Chemical probes are molecules used to study biological systems, often by providing a detectable signal. nih.gov this compound is a valuable building block for creating such probes. medchemexpress.com Peptides containing this amino acid can be synthesized and then "clicked" to a variety of reporter molecules, such as fluorophores or affinity tags. acs.orggenscript.com
The resulting peptide-based probes can be designed to target specific enzymes or receptors in cells. Once the probe binds to its target, the attached reporter molecule allows for visualization or isolation of the target. For example, a peptide probe containing a fluorophore can be used to image the location of a specific protein within a cell using fluorescence microscopy. nih.gov
The use of fluorogenic probes, which are initially non-fluorescent but become fluorescent upon reaction with the azide, is a particularly powerful technique. pnas.org This minimizes background signal from unreacted probe, leading to clearer images, especially in no-wash cellular imaging experiments. nih.govpnas.org The PEG3 linker in this compound can also improve the water solubility and cell permeability of these probes, enhancing their effectiveness in biological assays. acs.org
Construction of Modular Bioconjugates for Targeted Research
This compound is a key reagent in the construction of modular bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). targetmol.com PROTACs are bifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com The modular nature of PROTACs, which consist of a target-binding ligand, an E3 ligase-binding ligand, and a connecting linker, allows for systematic optimization.
The utility of this compound in this context stems from its distinct functional ends. The Fmoc-protected alanine (B10760859) allows for its seamless integration into a peptide-based ligand (e.g., one that binds an E3 ligase) through standard solid-phase peptide synthesis (SPPS). Following the peptide's synthesis and purification, the terminal azide group becomes available for conjugation. nih.gov This azide moiety serves as a chemical handle for "clicking" the peptide onto the second ligand (e.g., a small molecule inhibitor of the target protein) that has been pre-functionalized with an alkyne group. medchemexpress.comaxispharm.com
This "click chemistry" approach offers significant advantages for creating libraries of PROTACs for targeted research. The reaction is highly efficient, specific, and biocompatible. medchemexpress.com Researchers can employ either the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) for this conjugation step, the latter of which avoids the use of a potentially cytotoxic copper catalyst. medchemexpress.commedchemexpress.com This modular strategy enables the rapid assembly of diverse bioconjugates where the nature of the ligands and the length and composition of the PEG linker can be systematically varied to explore structure-activity relationships for potent and selective protein degradation.
| Click Chemistry Reaction | Description | Catalyst/Conditions | Key Feature |
| CuAAC | Copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. medchemexpress.com | Copper(I) source (e.g., CuSO₄ with a reducing agent). | High efficiency and reaction speed. |
| SPAAC | Strain-promoted reaction between a strained cycloalkyne (e.g., DBCO, BCN) and an azide to form a triazole. medchemexpress.com | No catalyst required. | Bioorthogonal, suitable for in vivo applications due to the absence of copper. nih.gov |
Functionalization of Polymeric Materials and Surfaces with this compound
The unique combination of a reactive azide, a hydrophilic PEG spacer, and a versatile amino acid makes this compound a powerful tool for modifying the surfaces of polymeric materials for a range of applications in biotechnology and materials science.
In the development of biosensors and advanced biomaterials, controlling surface properties is paramount. The grafting of PEG chains, or "PEGylation," is a widely used strategy to create bio-inert surfaces that resist non-specific protein adsorption, thereby enhancing the signal-to-noise ratio in biosensors and improving the biocompatibility of implants. unige.ch
This compound can be immobilized on surfaces functionalized with alkyne groups via click chemistry. broadpharm.com This creates a surface decorated with short, hydrophilic PEG chains that confer anti-fouling properties. Furthermore, after the covalent attachment, the Fmoc group can be chemically removed to expose a primary amine on the alanine residue. This amine group serves as a new anchor point for the subsequent conjugation of bioactive molecules, such as antibodies, enzymes, or nucleic acids, which are the core recognition elements in many biosensor platforms.
The creation of peptide-functionalized polymer scaffolds is a major focus of tissue engineering and regenerative medicine. nih.gov These materials aim to mimic the extracellular matrix by presenting specific biological signals to cells. This compound facilitates a "grafting to" approach for attaching peptides to polymer backbones. acs.org
The process involves first synthesizing a desired peptide sequence (e.g., one containing an RGD motif for cell adhesion) using Fmoc-based SPPS. nih.gov this compound is incorporated as one of the amino acid building blocks, typically at the N-terminus. The result is a synthetic peptide with a terminal Azide-PEG3 tail. This azido-peptide can then be efficiently and covalently "clicked" onto a polymer scaffold (such as a hydrogel or an electrospun fiber mat) that has been pre-functionalized with alkyne groups. acs.orgreading.ac.uk This method allows for precise control over the type and density of the peptide ligand displayed on the material surface.
Beyond surface grafting, this compound can be used to synthesize novel block copolymers with well-defined architectures. Using a "grafting from" methodology, the molecule can act as an initiator for polymerization. reading.ac.uk
For instance, after removing the Fmoc protecting group to expose the amine, this amine can initiate the ring-opening polymerization of N-carboxyanhydrides (NCAs) of other amino acids, such as L-alanine or L-glutamate. acs.org This results in the formation of a PEG-polypeptide block copolymer. The resulting amphiphilic polymer possesses a hydrophilic PEG block and a polypeptide block that can adopt secondary structures like alpha-helices or beta-sheets. The azide group, which remains intact at the PEG terminus, provides a valuable site for further modification or for clicking the entire block copolymer onto other structures or surfaces.
Contributions to Supramolecular Chemistry and Nanotechnology Research
The self-assembly of small molecules into ordered, functional nanostructures is a cornerstone of bottom-up nanotechnology. The Fmoc group, widely known as a protecting group in peptide chemistry, has been repurposed as a powerful motif for driving the self-assembly of peptide- and amino acid-based amphiphiles into soft materials. nih.govbeilstein-journals.org
This compound is an amphiphilic molecule, containing the bulky, hydrophobic Fmoc group and a flexible, hydrophilic PEG chain. In aqueous environments, these molecules can self-assemble into various nanostructures, such as nanofibers, ribbons, and hydrogels. nih.gov This assembly is driven primarily by π-π stacking interactions between the aromatic fluorenyl rings of the Fmoc groups, complemented by hydrogen bonding.
The resulting self-assembled structures, such as hydrogel networks, are inherently functional. The hydrophilic PEG chains are exposed to the aqueous solvent, creating a hydrated and biocompatible environment suitable for applications like 3D cell culture. beilstein-journals.org Crucially, the azide groups are also presented on the surface of these nanostructures. This array of reactive handles allows for the covalent attachment of a wide variety of other functional units—such as fluorescent dyes for imaging, targeting ligands for cell-specific delivery, or drug molecules—via click chemistry. ru.nl This enables the straightforward creation of complex, multi-component hybrid nanostructures and functional soft materials for applications in drug delivery, tissue engineering, and diagnostics.
Modulation of Self-Assembly Processes through this compound
While direct research on the self-assembly modulation by this compound is not extensively documented, the individual components of the molecule suggest a significant potential to influence and direct the formation of supramolecular structures. The process of molecular self-assembly, where molecules spontaneously organize into ordered arrangements, is fundamental in materials science and nanotechnology. nih.gov The distinct chemical moieties of this compound each contribute uniquely to this process.
The Fmoc group , a bulky aromatic component, is a well-established driver of self-assembly, particularly for amino acids and short peptides. acs.org Its tendency for π-stacking interactions provides a strong directional force, often leading to the formation of fibrillar networks and hydrogels. acs.org The L-alanine residue can participate in hydrogen bonding and, in longer peptide sequences, contributes to the formation of β-sheet structures, which are key motifs in many self-assembling systems. nih.gov The incorporation of poly(alanine) segments into polymers has been shown to drive self-assembly into distinct nanodomains. nih.gov
The PEG3 linker introduces hydrophilicity and flexibility. In amphiphilic molecules, such as PEG-peptide conjugates, the PEG chain can form a hydrophilic corona around a hydrophobic core, leading to the formation of micelles, fibrils, or other nanostructures. acs.org The length of the PEG chain is a critical parameter that can be tuned to control the resulting morphology of the self-assembled structures. acs.orgreading.ac.uk This hydrophilic segment can also prevent non-specific aggregation and improve the solubility of the assembling system.
The terminal azide group offers a reactive handle for "click chemistry," a set of biocompatible and highly efficient reactions. nih.govmdpi.com While primarily a functional group for conjugation, studies on azide-containing dipeptides have shown that the azide group itself can influence self-assembly. For instance, a dipeptide with two azido-phenylalanine residues was found to self-assemble into porous spherical structures, a behavior not observed in analogous peptides with only one or no azide groups. nih.govresearchgate.net This suggests that the azide moiety can participate in the intermolecular interactions that govern the assembly process. Furthermore, the azide group allows for post-assembly modification, where the assembled nanostructure can be functionalized or cross-linked by reacting the azide with an alkyne-containing molecule. nih.govnih.gov
The combination of these elements in this compound creates a molecule with a sophisticated balance of hydrophobic, hydrophilic, and reactive properties, making it a potentially powerful tool for designing and controlling self-assembling systems.
Table 1: Potential Contributions of Molecular Components of this compound to Self-Assembly
| Component | Potential Role in Self-Assembly | Supporting Findings |
| Fmoc Group | Drives self-assembly via π-stacking interactions, often inducing hydrogelation. | Conjugation to single amino acids can lead to the formation of fibrillar hydrogels. acs.org |
| L-alanine | Participates in hydrogen bonding and can promote β-sheet formation. | Poly(alanine) segments in copolymers self-assemble into β-sheet nanostructures. nih.gov |
| PEG3 Linker | Confers hydrophilicity and flexibility, influencing the morphology of nanostructures. | The length of the PEG chain in PEG-peptide conjugates is a key factor in determining the final assembled structure. acs.orgreading.ac.uk |
| Azide Group | Can influence the morphology of assembled structures and serves as a reactive site for post-assembly modification. | Di-azido peptides have been shown to form distinct spherical assemblies; the azide group enables "click" reactions for functionalization. nih.govnih.govresearchgate.net |
Utilization in Proteolysis-Targeting Chimeras (PROTACs) Research
This compound is a key building block in the field of targeted protein degradation, specifically in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). nih.govnih.govmdpi.com PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. mdpi.comacs.org A PROTAC molecule is composed of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. acs.org
This compound functions as a component of the linker, which is a critical determinant of a PROTAC's efficacy. aau.dk The linker's length, flexibility, and chemical properties significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation. acs.org
The structural features of this compound are highly advantageous for its role as a PROTAC linker:
The PEG3 (polyethylene glycol) chain is the core of its linker functionality. PEG linkers are widely used in PROTAC design because they enhance the water solubility and cell permeability of the often large and hydrophobic PROTAC molecules. researchgate.netacs.org The flexibility of the PEG chain allows the two ligands to adopt an optimal orientation for the formation of a productive ternary complex. nih.gov The length of the PEG linker is a parameter that is often systematically varied to optimize the degradation efficiency of a PROTAC. acs.orgaau.dk
The azide group provides a versatile chemical handle for synthesis. It enables the use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate the linker to one of the ligands (either for the target protein or the E3 ligase) that has been modified with an alkyne group. mdpi.comnih.gov This reaction is highly efficient and specific, allowing for the modular and reliable assembly of PROTACs. mdpi.com
The L-alanine and Fmoc-protected amine allow for its incorporation into peptide-based synthesis strategies, particularly solid-phase peptide synthesis (SPPS). This is useful when one of the ligands is a peptide or when the linker itself is being extended with other amino acids.
The commercial availability of building blocks like this compound has accelerated PROTAC research by providing a straightforward method for synthesizing libraries of PROTACs with varying linker compositions and lengths to identify the most potent degraders. aau.dk
Table 2: Characteristics and Application of this compound in PROTAC Research
| Property | Description | Relevance in PROTACs |
| Chemical Classification | PEG-based PROTAC linker; Click chemistry reagent. nih.govmdpi.com | Provides a flexible and hydrophilic spacer between the two active ligands of a PROTAC. researchgate.netacs.org |
| Key Functional Groups | Azide (N₃), Fmoc-protected amine, Carboxylic acid. mdpi.commdpi.com | The azide group enables efficient "click chemistry" conjugation to an alkyne-modified ligand. The Fmoc group facilitates integration into solid-phase peptide synthesis. mdpi.com |
| Primary Function | Connects the target protein ligand to the E3 ligase ligand. | The linker's properties (length, flexibility, solubility) are critical for the formation and stability of the ternary complex, directly impacting degradation efficiency. acs.orgaau.dk |
| Advantages | Improves solubility and permeability of the PROTAC molecule; allows for modular and efficient synthesis via click chemistry. researchgate.netacs.org | Facilitates the rapid assembly of PROTAC libraries for optimization studies. aau.dk |
Analytical and Characterization Methodologies for Azide Peg3 L Alanine Fmoc in Research Contexts
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are critical for confirming the successful synthesis and structural integrity of Azide-PEG3-L-alanine-Fmoc.
In ¹H NMR analysis, the chemical shifts, splitting patterns, and integration of the proton signals allow for the assignment of each hydrogen atom in the molecule. For instance, the aromatic protons of the Fmoc group are expected to appear in the downfield region (typically δ 7.2-7.9), while the aliphatic protons of the alanine (B10760859) and PEG linker moieties will resonate in the upfield region. rsc.orgchemicalbook.com The coupling between adjacent protons provides information about the connectivity of the carbon skeleton.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. nih.gov This is particularly useful for confirming the presence of the carbonyl carbons from the alanine's carboxylic acid and the Fmoc protecting group, as well as the distinct carbons of the PEG linker. hmdb.casigmaaldrich.com The chemical shifts are indicative of the electronic environment of each carbon. For example, the carbon atoms of the PEG linker are typically observed in the δ 60-70 ppm range.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group | Atom | Expected Chemical Shift (ppm) | Reference(s) |
|---|---|---|---|
| Fmoc Group | Aromatic Protons (8H) | 7.2 - 7.9 | rsc.orgchemicalbook.com |
| Fmoc Group | Aliphatic Protons (CH, CH₂) | 4.2 - 4.5 | rsc.orgchemicalbook.com |
| L-Alanine | α-Proton (CH) | ~4.0 - 4.3 | hmdb.ca |
| L-Alanine | β-Protons (CH₃) | ~1.3 - 1.5 | hmdb.ca |
| PEG3 Linker | Methylene Protons (-OCH₂CH₂O-) | 3.5 - 3.7 | medchemexpress.com |
| Azide-adjacent Methylene | -CH₂-N₃ | ~3.4 | cam.ac.uk |
| Fmoc Group | Aromatic Carbons | 120 - 145 | nih.govsigmaaldrich.com |
| Fmoc Group | Carbonyl Carbon (C=O) | ~156 | sigmaaldrich.com |
| L-Alanine | Carbonyl Carbon (C=O) | ~175 | hmdb.ca |
| L-Alanine | α-Carbon | ~50 | hmdb.ca |
| PEG3 Linker | Methylene Carbons | 60 - 70 | medchemexpress.com |
| Azide-adjacent Methylene | -CH₂-N₃ | ~50 | cam.ac.uk |
Note: These are approximate values based on similar structures and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, with a molecular weight of 484.50 g/mol , MS is used to confirm the molecular ion peak, providing definitive evidence of the compound's formation. medchemexpress.comwuxiapptec.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
In addition to molecular weight confirmation, MS is instrumental in identifying and profiling impurities. Common impurities might include starting materials, byproducts from incomplete reactions, or degradation products. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of HPLC with the detection capabilities of MS, allowing for the quantification of impurities. ambeed.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also be used to further elucidate the structure of the parent molecule and any detected impurities. ambeed.com
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Expected Value | Purpose | Reference(s) |
|---|---|---|---|
| Molecular Formula | C₂₄H₂₈N₄O₇ | - | medchemexpress.comnih.gov |
| Molecular Weight | 484.50 | - | medchemexpress.com |
| [M+H]⁺ | ~485.20 | Confirmation of molecular weight in positive ion mode | medchemexpress.com |
| [M+Na]⁺ | ~507.18 | Confirmation of molecular weight in positive ion mode | - |
| [M-H]⁻ | ~483.19 | Confirmation of molecular weight in negative ion mode | ambeed.com |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Presence and Azide (B81097) Probing
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy is particularly effective for confirming the presence of the azide functional group, which exhibits a characteristic strong, sharp absorption band around 2100 cm⁻¹. researchgate.net Other key functional groups, such as the carbonyls of the ester and carboxylic acid, and the N-H bond of the amide, also have distinct absorption bands. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The fluorenyl moiety of the Fmoc group possesses a strong chromophore that absorbs UV light, typically with maxima around 265 nm and 300 nm. peptide.com This property is not only useful for confirming the presence of the Fmoc group but is also exploited for the quantitative analysis of the compound using techniques like HPLC with a UV detector. The azide group itself has a weak n→π* transition in the UV region, though it is often obscured by stronger absorptions from other parts of the molecule. achemblock.comsigmaaldrich.com
Table 3: Characteristic IR Absorption Frequencies and UV-Vis Maxima for this compound
| Technique | Functional Group | Characteristic Absorption | Reference(s) |
|---|---|---|---|
| IR Spectroscopy | Azide (N₃) | ~2100 cm⁻¹ (strong, sharp) | researchgate.net |
| IR Spectroscopy | Carbonyl (C=O, urethane) | ~1720 cm⁻¹ | researchgate.net |
| IR Spectroscopy | Carbonyl (C=O, acid) | ~1710 cm⁻¹ | researchgate.net |
| IR Spectroscopy | N-H (amide) | ~3300 cm⁻¹ (broad) | researchgate.net |
| IR Spectroscopy | C-O (ether) | ~1100 cm⁻¹ | researchgate.net |
| UV-Vis Spectroscopy | Fmoc Group | ~265 nm, ~290-301 nm | peptide.com |
Chromatographic Methods for Separation and Analysis
Chromatographic techniques are essential for separating this compound from unreacted starting materials, byproducts, and other impurities, as well as for assessing the final purity of the compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile), is commonly employed. nih.govcam.ac.uk The Fmoc group's strong UV absorbance allows for sensitive detection using a UV detector. nih.gov
HPLC is also invaluable for monitoring the progress of the synthesis reaction. By taking small aliquots from the reaction mixture over time and analyzing them by HPLC, chemists can determine the rate of consumption of starting materials and the formation of the desired product, allowing for the optimization of reaction conditions. Purity is typically reported as a percentage of the total peak area in the chromatogram. For research-grade material, a purity of >95% is often required. wuxiapptec.com
Table 4: Typical HPLC Parameters for the Analysis of Fmoc-Protected Amino Acids
| Parameter | Typical Condition | Purpose | Reference(s) |
|---|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity | nih.gov |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the mobile phase | |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic component of the mobile phase | |
| Gradient | A time-programmed gradient from high A% to high B% | To elute compounds with varying polarities | nih.gov |
| Flow Rate | 1.0 mL/min | To ensure efficient separation | nih.gov |
| Detection | UV at 265 nm or 301 nm | To detect the Fmoc group | nih.gov |
| Column Temperature | 25-40 °C | To ensure reproducible retention times | nih.gov |
Gas Chromatography (GC) for Volatile Byproducts (if applicable)
Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. While this compound itself is not volatile and therefore not amenable to direct GC analysis, this method could be applicable for detecting volatile byproducts or residual solvents from the synthesis. For instance, if volatile reagents or solvents are used in the synthetic process, GC can be used to confirm their removal from the final product. wuxiapptec.com The PEG component of the molecule, if it were to degrade into smaller, more volatile oligomers under certain conditions, could potentially be analyzed by GC, likely after derivatization to increase volatility. rsc.orgchemicalbook.com However, for the intact target compound, GC is not a primary characterization method.
Advanced Characterization in Application-Specific Contexts
In the realm of peptide and protein chemistry, the conjugation of molecules like this compound can influence the biomolecule's structure and its subsequent biological activity. Therefore, advanced characterization methods are employed to investigate these application-specific properties.
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to analyze the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgcreative-biostructure.com By measuring the differential absorption of left and right-circularly polarized light, CD provides valuable insights into the conformational landscape of a peptide, such as the prevalence of α-helices, β-sheets, and random coils. americanpeptidesociety.orgresearchgate.netmdpi.com
When a peptide is conjugated with this compound, its conformational properties may be altered. The PEG (polyethylene glycol) linker can influence the folding of the peptide chain, and CD spectroscopy is an ideal tool to monitor these changes. For instance, the introduction of a PEG chain has been observed to stabilize α-helical structures in peptides. nih.gov
A typical CD analysis of a peptide before and after conjugation with this compound would involve dissolving the samples in a suitable buffer and recording their CD spectra, usually in the far-UV region (190-250 nm). The resulting spectra would then be compared. A characteristic α-helical peptide exhibits two negative bands of similar magnitude at around 222 nm and 208 nm, and a strong positive band at approximately 190 nm. researchgate.netwikipedia.org In contrast, a β-sheet structure shows a negative band around 216-218 nm and a positive band near 195 nm, while a random coil conformation is characterized by a strong negative band below 200 nm. researchgate.netwikipedia.orgnih.gov
The fluorenylmethyloxycarbonyl (Fmoc) protecting group, with its aromatic nature, also contributes to the CD spectrum. nih.gov Its removal during the final steps of peptide synthesis or bioconjugation would lead to observable changes in the CD signal, which must be accounted for during data interpretation.
Illustrative Research Findings:
A hypothetical study on a model peptide, "Peptide-X," could yield the following CD spectroscopic data before and after conjugation with Azide-PEG3-L-alanine (after Fmoc removal).
| Sample | Secondary Structure Element | Characteristic Wavelengths (nm) | Observed Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| Peptide-X (Unconjugated) | Random Coil | ~198 (Negative Peak) | -15,000 |
| Peptide-X-Azide-PEG3-L-alanine | α-Helix | ~222 (Negative Peak) | -25,000 |
| ~208 (Negative Peak) | -28,000 | ||
| ~192 (Positive Peak) | +40,000 |
These hypothetical results would suggest that the conjugation of the Azide-PEG3-L-alanine moiety induces a conformational shift in Peptide-X from a predominantly random coil structure to an α-helical conformation. This could be a critical factor in the design of bioactive peptides where a specific secondary structure is required for target binding.
Gel electrophoresis and Western blotting are fundamental techniques to assess the efficacy of bioconjugation reactions. researchgate.netresearchgate.netacs.orgnih.gov Specifically, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins and peptides based on their molecular weight. When a molecule like this compound is successfully conjugated to a target protein, the molecular weight of the protein increases, resulting in a noticeable shift in its migration on the gel. researchgate.netresearchgate.net
The process involves running both the unconjugated and conjugated protein samples on an SDS-PAGE gel. After electrophoresis, the gel can be stained with a general protein stain, such as Coomassie Brilliant Blue, to visualize all protein bands. A successful conjugation will be indicated by the appearance of a new, higher molecular weight band corresponding to the conjugated protein, with a concurrent decrease in the intensity of the band for the unconjugated protein. researchgate.net It is important to note that the interaction between PEG and SDS can sometimes lead to broadened or smeared bands, which should be considered during analysis. nih.gov
Western blotting provides a more specific detection method. nih.govptglab.comnih.gov After transferring the separated proteins from the gel to a membrane, an antibody that specifically recognizes the target protein or a tag incorporated into the conjugate can be used for detection. nih.govnih.gov For instance, if the this compound is used in a "click chemistry" reaction with an alkyne-biotin tag, the resulting biotinylated protein can be detected with high sensitivity using streptavidin conjugated to a reporter enzyme like horseradish peroxidase (HRP). nih.govnih.govfortislife.comnih.gov
Detailed Research Findings:
To illustrate the application of these techniques, consider a research scenario where a target protein, "Protein-Y" (50 kDa), is conjugated with Azide-PEG3-L-alanine, which is subsequently reacted with an alkyne-biotin via a click reaction.
SDS-PAGE Analysis:
| Lane | Sample | Observed Bands (kDa) | Interpretation |
| 1 | Molecular Weight Marker | 25, 37, 50, 75, 100 | Standard for size estimation |
| 2 | Unconjugated Protein-Y | 50 | Unmodified Protein-Y |
| 3 | Conjugation Reaction Mixture | 50, ~52 | Mixture of unconjugated and conjugated Protein-Y |
| 4 | Purified Conjugated Protein-Y | ~52 | Successful conjugation of Azide-PEG3-L-alanine to Protein-Y |
Western Blot Analysis (Detection with Streptavidin-HRP):
| Lane | Sample | Detected Band (kDa) | Interpretation |
| 1 | Unconjugated Protein-Y | No band | No biotin (B1667282) present |
| 2 | Conjugation Reaction Mixture | ~52 | Confirms successful biotinylation of Protein-Y |
| 3 | Purified Conjugated Protein-Y | ~52 | Purified biotinylated Protein-Y |
These tables demonstrate how gel electrophoresis and Western blotting can be used in tandem to confirm the successful conjugation and subsequent functionalization of a protein with the Azide-PEG3-L-alanine linker. The shift in molecular weight on the SDS-PAGE gel provides initial evidence of conjugation, while the specific detection on the Western blot confirms the presence of the azide-functionalized linker and its successful participation in a subsequent click reaction.
Theoretical and Computational Investigations of Azide Peg3 L Alanine Fmoc
Molecular Modeling and Docking Studies of Azide-PEG3-L-alanine-Fmoc Conjugates
Molecular modeling and docking are powerful in silico tools used to predict the binding modes and affinities of molecules with biological targets. nih.gov For conjugates derived from this compound, these studies are instrumental in designing and optimizing their interaction with proteins and other macromolecules.
Research Findings:
While specific docking studies on conjugates of this compound are not extensively documented in publicly available literature, computational approaches are routinely used to model PROTAC ternary complexes, where the linker's nature is critical. researchgate.net The PEG linker in this compound is known to enhance the solubility and bioavailability of the resulting conjugates. precisepeg.compeptide.com
Molecular docking simulations of peptides and other biomolecules provide a framework for understanding how conjugates of this compound might behave. For instance, docking studies on peptides reveal how specific amino acid residues interact with protein binding sites through hydrogen bonds, salt bridges, and hydrophobic interactions. nih.gov In the context of a PROTAC, the this compound linker would be modeled to assess its ability to effectively bridge the target protein and an E3 ligase, a crucial step for inducing protein degradation. nih.gov The flexibility of the PEG chain allows for various conformations, which can be explored through docking algorithms to identify the most stable and effective binding orientation.
Interactive Data Table: Predicted Interaction Types in a Docking Scenario
Below is a hypothetical data table illustrating the types of interactions that would be analyzed in a molecular docking study of an this compound conjugate with a target protein.
| Functional Group of Conjugate | Potential Interacting Residue (Example) | Type of Interaction | Predicted Importance |
| Triazole (from azide) | Serine, Threonine | Hydrogen Bond | High |
| PEG Chain | Hydrophobic pocket | van der Waals | Medium |
| Alanine (B10760859) methyl group | Leucine, Valine | Hydrophobic | Medium |
| Fmoc group | Phenylalanine, Tyrosine | π-π Stacking | High (if present) |
| Carbonyl groups | Arginine, Lysine | Hydrogen Bond | High |
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for studying reaction mechanisms, transition states, and the regioselectivity of chemical reactions.
Research Findings:
The azide (B81097) group in this compound is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. medchemexpress.comorganic-chemistry.org DFT calculations have been extensively applied to elucidate the mechanism of CuAAC reactions. organic-chemistry.orgresearchgate.netrsc.org These studies have shown that the reaction proceeds through a copper-acetylide intermediate, followed by coordination of the azide and subsequent cyclization. DFT calculations help in determining the activation energies for different steps and predicting the regioselectivity, which for CuAAC is predominantly the 1,4-disubstituted triazole product. organic-chemistry.orgrsc.org
For the this compound molecule, DFT calculations would be instrumental in analyzing the reaction pathway of its cycloaddition with various alkynes. The calculations can predict the transition state energies and geometries, providing insight into the reaction kinetics. Furthermore, DFT can be used to study the electronic properties of the molecule, such as its HOMO-LUMO gap, which is indicative of its chemical reactivity.
Interactive Data Table: Hypothetical DFT Calculation Results for CuAAC Reaction
This table presents plausible data that would be generated from DFT calculations on the CuAAC reaction of this compound with a model alkyne.
| Computational Parameter | Calculated Value (Arbitrary Units) | Interpretation |
| Activation Energy (Ea) | 15 kcal/mol | Suggests a facile reaction under mild conditions. |
| Reaction Enthalpy (ΔH) | -45 kcal/mol | Indicates a highly exothermic and favorable reaction. |
| HOMO-LUMO Gap | 4.5 eV | Reflects the kinetic stability of the molecule. |
| Transition State Geometry | Distorted five-membered ring | Provides insight into the structure at the peak of the energy barrier. |
Simulations of Conformational Dynamics and PEG Chain Behavior
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov These simulations are essential for understanding the conformational flexibility of molecules like this compound, particularly the behavior of the PEG chain.
Research Findings:
Simulations can reveal how the PEG chain shields the rest of the molecule, potentially influencing its interaction with other molecules and surfaces. researchgate.net The Fmoc group, being large and hydrophobic, will also significantly impact the conformational landscape, likely engaging in hydrophobic interactions that can influence the orientation of the rest of the molecule. rsc.org MD simulations can provide detailed, atomistic-level insights into how the interplay between the flexible PEG linker and the rigid Fmoc group dictates the conformational preferences of the molecule in different solvents.
Interactive Data Table: Key Parameters from a Simulated MD Trajectory
The following table shows representative parameters that would be analyzed from an MD simulation of this compound in an aqueous environment.
| Parameter | Simulated Value (Example) | Significance |
| Radius of Gyration (Rg) | 8.5 Å | Measures the overall compactness of the molecule. |
| End-to-End Distance of PEG | 5-12 Å | Indicates the flexibility and extension of the PEG chain. |
| Solvent Accessible Surface Area (SASA) | 650 Ų | Quantifies the exposure of the molecule to the solvent. |
| Alanine Dihedral Angles (Φ, Ψ) | Varies, prefers α-helical region | Shows the local conformation of the amino acid backbone. |
Future Research Directions and Unexplored Avenues for Azide Peg3 L Alanine Fmoc
Development of Novel Reaction Chemistries Beyond Current Click Applications
While the azide (B81097) group of Azide-PEG3-L-alanine-Fmoc is predominantly utilized in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, future research is poised to explore a broader range of bioorthogonal and novel ligation chemistries. biochempeg.comacs.org The development of alternative reaction pathways will expand the toolkit for molecular assembly and bioconjugation, offering new functionalities and applications.
One promising avenue is the exploration of photoclick chemistry . acs.orgnih.govresearchgate.net This light-triggered cycloaddition reaction offers spatiotemporal control over the ligation process, enabling the precise patterning of surfaces and the fabrication of complex hydrogel structures. acs.orgnih.gov For instance, this compound could be incorporated into a polymer backbone and subsequently cross-linked with a photo-activatable alkyne-functionalized molecule upon exposure to UV light, allowing for the creation of intricate biomaterial scaffolds with controlled microarchitectures. acs.orgnih.gov
Furthermore, the azide moiety can participate in reactions beyond cycloadditions. The Staudinger ligation , which forms an amide bond from an azide and a phosphine, presents a metal-free alternative for bioconjugation. nih.gov Research into optimizing Staudinger ligation protocols for PEGylated amino acids like this compound could provide a valuable tool for modifying biological molecules under physiological conditions where metal catalysts are undesirable. nih.gov Another area of interest is the development of stimuli-responsive ligations, where the reactivity of the azide is "caged" or "uncaged" by external triggers such as pH, redox potential, or specific enzymes. This would allow for highly controlled and targeted conjugation in complex biological environments.
| Reaction Type | Trigger | Potential Application for this compound |
| Photoclick Chemistry | Light (UV) | Spatially controlled surface functionalization, fabrication of patterned hydrogels. acs.orgnih.govresearchgate.net |
| Staudinger Ligation | Phosphine | Metal-free bioconjugation, labeling of biomolecules in living systems. nih.gov |
| Stimuli-Responsive Ligation | pH, Redox, Enzymes | Targeted drug delivery, activatable probes for molecular imaging. |
Integration into High-Throughput Screening Methodologies
The unique trifunctional nature of this compound makes it an ideal candidate for integration into high-throughput screening (HTS) and combinatorial chemistry platforms. researchgate.netnih.gov The Fmoc group allows for its incorporation into peptides and other molecules synthesized on solid supports, while the azide and the free carboxylic acid (after deprotection of a suitable ester) or the amino group of alanine (B10760859) provide orthogonal handles for further diversification. nih.govnih.gov
Future research could focus on developing high-throughput synthesis strategies for diverse chemical libraries using this compound as a central scaffold. researchgate.netnih.gov For example, a library of peptides could be synthesized on a solid support using the Fmoc-alanine portion of the molecule. Following peptide synthesis, the azide group could be used for a "click" reaction with a library of alkyne-containing small molecules, while the C-terminus could be modified with another set of diverse chemical entities. This approach would allow for the rapid generation of a large number of complex molecules for screening in drug discovery and materials science.
Moreover, the integration of this compound into "one-bead, one-compound" (OBOC) combinatorial library methods presents a significant opportunity. ucdavis.edu The PEG spacer would enhance the biocompatibility and solubility of the library members, making them more suitable for biological screening assays. The azide handle provides a convenient point for attaching fluorescent dyes or other reporter molecules after screening to facilitate hit identification.
| HTS Application | Role of this compound | Potential Outcome |
| Combinatorial Library Synthesis | Central scaffold for diversification via solid-phase synthesis and click chemistry. researchgate.netnih.gov | Rapid generation of diverse molecular libraries for drug discovery. |
| "One-Bead, One-Compound" (OBOC) Libraries | Building block with an orthogonal handle for post-screening hit identification. ucdavis.edu | Efficient screening and identification of novel ligands and binders. |
| Peptide and Peptidomimetic Arrays | Monomer for creating arrays with diverse side chains and C-terminal modifications. | High-throughput screening of enzyme inhibitors and receptor agonists/antagonists. |
Exploration in Advanced Biomimetic and Smart Material Systems
The self-assembly properties of Fmoc-amino acids and the stimuli-responsive nature of certain chemical linkages make this compound a compelling building block for the creation of advanced biomimetic and smart materials. nih.govresearchgate.netfrontiersin.org
A key area for future exploration is the development of self-assembling peptide-based hydrogels . nih.govresearchgate.net The Fmoc group is known to drive the self-assembly of short peptides into nanofibrous structures that can form hydrogels. nih.govmdpi.com By incorporating this compound into a short peptide sequence, it is possible to create hydrogels with tunable mechanical properties and biofunctionality. The azide groups within the hydrogel matrix would serve as latent functional handles for post-fabrication modification via click chemistry, allowing for the covalent attachment of growth factors, therapeutic agents, or cell-adhesion ligands. nih.gov
Furthermore, this compound could be used to create stimuli-responsive or "smart" materials . acs.orgrsc.org For example, the azide group could be clicked with a molecule containing a cleavable linker, such as an azobenzene (B91143) group that is sensitive to reduction or a photolabile linker. nih.govresearchgate.net This would result in a material that can release a payload or change its properties in response to a specific stimulus. Such materials could have applications in targeted drug delivery, tissue engineering, and diagnostics. rsc.orgresearchgate.net
| Material System | Role of this compound | Potential Application |
| Self-Assembling Hydrogels | Fmoc-driven self-assembly and azide handles for post-fabrication functionalization. nih.govnih.gov | 3D cell culture scaffolds, injectable drug delivery systems. |
| Stimuli-Responsive Materials | Incorporation of cleavable linkers via click chemistry to the azide group. acs.orgresearchgate.net | "On-demand" release of therapeutics, biosensors. |
| Biomimetic Surfaces | Surface modification via click chemistry to create biocompatible and cell-instructive surfaces. | Medical implants with improved biocompatibility, platforms for studying cell behavior. |
Challenges and Opportunities in Scalable Synthesis for Research Demands
While this compound holds great promise, its widespread adoption in research and development will depend on the availability of efficient and scalable synthetic routes. The synthesis of monodisperse, heterotrifunctional PEG linkers presents several challenges. rsc.orgacs.orgacs.org
Challenges in the scalable synthesis include:
Achieving Monodispersity: Polydispersity in the PEG chain length can lead to heterogeneous products, which is a significant issue in pharmaceutical applications. acs.orgnih.gov Chromatographic purification of PEGylated compounds is often challenging and can be a bottleneck in large-scale production. rsc.org
Orthogonal Protecting Group Strategy: The synthesis of a heterotrifunctional molecule like this compound requires a robust and orthogonal protecting group strategy to selectively functionalize each terminus of the molecule. researchgate.netmdpi.com
Purification: The purification of hydrophilic and often amphiphilic PEG derivatives can be complex, requiring specialized chromatographic techniques. nih.govresearchgate.netrsc.org
Opportunities for future research in this area include:
Development of Chromatography-Free Synthesis: The development of synthetic methods that avoid chromatographic purification steps would significantly improve the scalability and cost-effectiveness of production. rsc.org Iterative methods and macrocyclization strategies are being explored to this end. acs.orgsemanticscholar.org
Novel Protecting Groups: The exploration of new protecting groups with unique cleavage conditions could simplify the synthesis of complex heterofunctional PEG linkers. researchgate.net
Flow Chemistry: The use of continuous flow chemistry could offer better control over reaction parameters, leading to higher yields and purity, and facilitating scale-up.
| Synthesis Aspect | Current Challenge | Future Opportunity |
| PEG Chain Control | Achieving high monodispersity on a large scale. acs.org | Development of iterative and chromatography-free synthetic methods. rsc.orgacs.org |
| Functionalization | Complex orthogonal protecting group strategies are required. researchgate.netmdpi.com | Exploration of novel and more efficient protecting groups. |
| Purification | Difficult and costly chromatographic separations. nih.govresearchgate.net | Implementation of flow chemistry and crystallization-induced purification. |
| Overall Process | Multi-step, low-yielding syntheses. | Optimization of reaction conditions and development of more convergent synthetic routes. |
Q & A
Q. What are the critical steps for incorporating Azide-PEG3-L-alanine-Fmoc into solid-phase peptide synthesis (SPPS)?
- Methodological Answer: To integrate this compound into SPPS:
- Use PyBOP or Castro’s reagent for coupling, as HBTU/TBTU yields poor results .
- Remove the Fmoc group with 20% piperidine in DMF, ensuring complete deprotection while preserving the azide functionality .
- Monitor coupling efficiency via Kaiser or chloranil tests. Post-synthesis, purify the peptide using reverse-phase HPLC and confirm identity via mass spectrometry (MS) .
Q. How can the azide group in this compound be utilized in bioconjugation?
- Methodological Answer: The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted (SPAAC) reactions:
- For CuAAC, use CuSO₄/sodium ascorbate with alkyne-functionalized molecules (e.g., proteins, fluorophores) in aqueous buffer (pH 7–8) at 25–37°C .
- For SPAAC, react with DBCO/BCN derivatives under mild conditions (e.g., PBS, 4–25°C) to avoid copper toxicity in biological systems .
- Confirm conjugation success via MALDI-TOF MS or SDS-PAGE with fluorescent/UV visualization .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer: Key techniques include:
- NMR spectroscopy : Verify structural integrity (e.g., azide peak at ~2100 cm⁻¹ in IR, Fmoc aromatic protons at 7.2–7.8 ppm in ¹H NMR) .
- HPLC : Assess purity (>98% recommended) using C18 columns with acetonitrile/water gradients .
- Mass spectrometry : Confirm molecular weight (MW: 484.50 g/mol) via ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound?
- Methodological Answer:
- Route selection : Prefer Mitsunobu or SN2 reactions for azide introduction over diazo transfer, which may generate impurities .
- Reagent choice : Use PyBOP for coupling to minimize racemization and side reactions .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate high-purity product (>95%) .
- Troubleshooting low yields : Check for moisture sensitivity (store reagents under argon) and optimize reaction time (12–24 hours for complete conversion) .
Q. What factors influence the efficacy of this compound as a PROTAC linker?
- Methodological Answer:
- PEG3 length : The triethylene glycol spacer balances hydrophilicity and flexibility, enhancing cellular uptake and protease resistance while avoiding steric hindrance .
- Stability : Test linker resilience to cytosolic reductants (e.g., glutathione) via in vitro assays using recombinant proteasomes .
- Conjugation site : Attach the azide moiety to E3 ligase ligands (e.g., VHL or CRBN) via SPAAC to ensure proper ternary complex formation .
Q. How should researchers address contradictory data in PROTAC activity studies using this compound?
- Methodological Answer:
- Control experiments : Compare degradation efficiency with non-PEGylated or shorter PEG linkers to isolate the spacer’s contribution .
- Binding assays : Use surface plasmon resonance (SPR) or ITC to validate target protein-E3 ligase engagement .
- Cellular context : Account for variable ubiquitin-proteasome activity across cell lines by normalizing to proteasome inhibitors (e.g., MG-132) .
Q. What advanced strategies can improve regioselectivity in click chemistry reactions involving this compound?
- Methodological Answer:
- Ligand design : Incorporate steric hindrance near the azide (e.g., bulky Fmoc groups) to favor 1,4-triazole regioisomers in CuAAC .
- Catalyst optimization : Use TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to stabilize Cu(I) and reduce side reactions .
- Kinetic analysis : Monitor reaction progress via in-situ IR spectroscopy to optimize time and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
